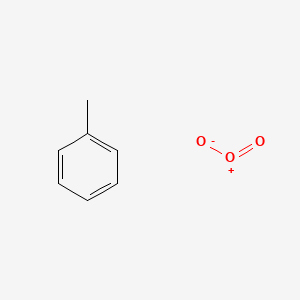
Ozone;toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ozone and toluene are two distinct compounds that play significant roles in various chemical processes. Ozone (O₃) is a triatomic molecule consisting of three oxygen atoms, known for its strong oxidizing properties and its role in the Earth’s atmosphere as a protective layer against ultraviolet radiation. Toluene (C₇H₈) , on the other hand, is an aromatic hydrocarbon commonly used as an industrial solvent and a precursor in chemical synthesis. When combined, ozone and toluene undergo various chemical reactions that have important implications in environmental science and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ozone typically involves the use of an ozone generator, which produces ozone by passing oxygen through a high-voltage electrical discharge
Toluene is primarily obtained from the catalytic reforming of petroleum naphtha. It can also be synthesized through the methylation of benzene using methanol in the presence of a catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrially, ozone is produced using large-scale ozone generators that utilize either corona discharge or ultraviolet light to generate ozone from oxygen. These generators are used in water treatment, air purification, and various chemical processes.
Toluene is produced on an industrial scale through the catalytic reforming of petroleum fractions. It is also a byproduct of the production of gasoline and other fuels. The separation and purification of toluene from these mixtures involve distillation and other refining processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Toluene undergoes oxidation reactions with ozone, leading to the formation of various oxidation products such as benzaldehyde, benzoic acid, and cresols.
Substitution: Toluene can undergo electrophilic substitution reactions, where the methyl group is replaced by other substituents in the presence of suitable reagents.
Addition: Ozone can add to the double bonds in alkenes and alkynes, resulting in the formation of ozonides, which can be further reduced to carbonyl compounds.
Common Reagents and Conditions
Oxidation: Ozone (O₃) is the primary oxidizing agent used in the reactions with toluene. The reactions are typically carried out under controlled conditions to prevent the formation of explosive intermediates.
Substitution: Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe) can be used for substitution reactions.
Addition: Ozone reacts with alkenes and alkynes under mild conditions, often at room temperature, to form ozonides.
Major Products
Oxidation: Benzaldehyde, benzoic acid, cresols.
Substitution: Chlorotoluene, bromotoluene.
Addition: Ozonides, which can be further reduced to aldehydes or ketones.
Aplicaciones Científicas De Investigación
Ozone and toluene have diverse applications in scientific research:
Chemistry: Ozone is used as a powerful oxidizing agent in organic synthesis, while toluene serves as a solvent and a starting material for the synthesis of various chemicals.
Biology: Ozone is studied for its antimicrobial properties and its potential use in sterilization and disinfection. Toluene is used in biochemical research as a solvent for extracting and purifying biomolecules.
Medicine: Ozone therapy is explored for its potential therapeutic effects, including wound healing and infection control. Toluene is used in the formulation of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: Ozone is used in water treatment, air purification, and the degradation of pollutants. Toluene is used in the production of paints, coatings, adhesives, and other industrial products.
Mecanismo De Acción
Ozone
Ozone exerts its effects through its strong oxidizing properties. It reacts with various organic and inorganic compounds, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (OH) and superoxide anions (O₂⁻). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA.
Toluene
Toluene primarily undergoes metabolic oxidation in the liver, where it is converted to benzyl alcohol and then to benzoic acid. These metabolites are further conjugated with glycine to form hippuric acid, which is excreted in the urine. Toluene’s effects on the central nervous system are attributed to its ability to dissolve in lipid membranes, altering their fluidity and affecting neurotransmitter function.
Comparación Con Compuestos Similares
Similar Compounds
Benzene (C₆H₆): An aromatic hydrocarbon similar to toluene but without the methyl group. Benzene is more toxic and has a higher risk of causing leukemia.
Xylene (C₈H₁₀): An isomeric mixture of dimethylbenzenes, similar to toluene but with two methyl groups. Xylene is used as a solvent and in the production of polymers.
Ethylbenzene (C₈H₁₀): An aromatic hydrocarbon with an ethyl group instead of a methyl group. It is used in the production of styrene and as a solvent.
Uniqueness of Ozone and Toluene
Ozone’s strong oxidizing properties make it unique among oxidants, allowing it to react with a wide range of compounds under mild conditions. Toluene’s relatively low toxicity and versatility as a solvent and chemical precursor make it valuable in various industrial and research applications.
Propiedades
Número CAS |
80731-27-7 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
ozone;toluene |
InChI |
InChI=1S/C7H8.O3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3; |
Clave InChI |
BKSFZGWRTMJIBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1.[O-][O+]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


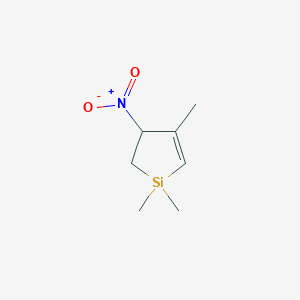
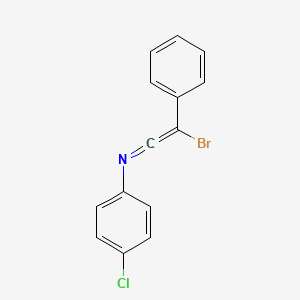
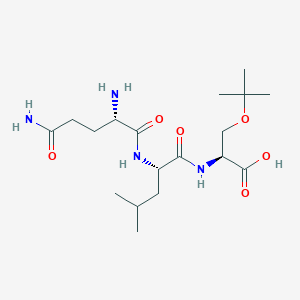
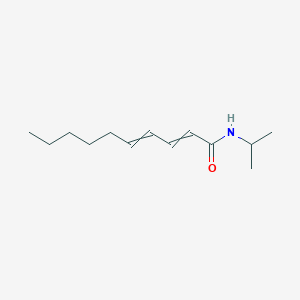
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)

![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
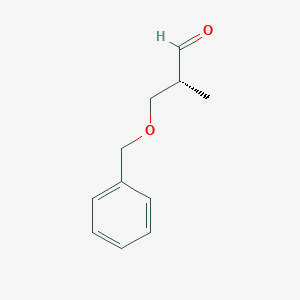

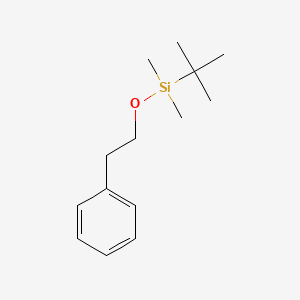
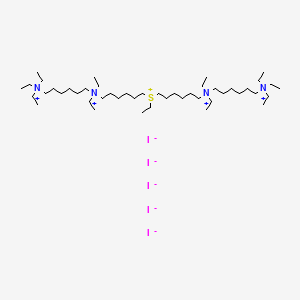

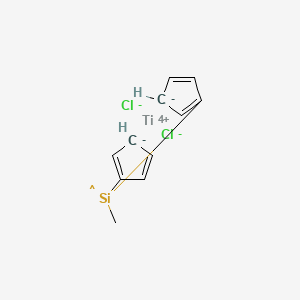
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
